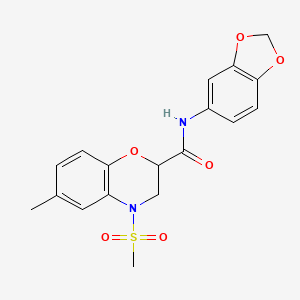![molecular formula C20H15ClN4O2 B11253649 4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide](/img/structure/B11253649.png)
4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and an imidazo[1,2-A]pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazo[1,2-A]pyrimidine core, which can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations . The benzamide moiety is then introduced through amide bond formation, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反应分析
Types of Reactions
4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding benzamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution of the chloro group can produce various substituted benzamides.
科学研究应用
4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound can serve as a probe for studying cellular pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The imidazo[1,2-A]pyrimidine moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can affect cellular pathways and processes, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Imidazo[1,2-A]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzamide Derivatives: Compounds with a benzamide core and various substituents can have similar properties and applications.
Uniqueness
4-Chloro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methoxyphenyl)benzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the chloro group, methoxy group, and imidazo[1,2-A]pyrimidine moiety allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C20H15ClN4O2 |
|---|---|
分子量 |
378.8 g/mol |
IUPAC 名称 |
4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-18-8-5-14(17-12-25-10-2-9-22-20(25)24-17)11-16(18)23-19(26)13-3-6-15(21)7-4-13/h2-12H,1H3,(H,23,26) |
InChI 键 |
GSMBCWCKVSXXGQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B11253567.png)
![4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]benzamide](/img/structure/B11253572.png)
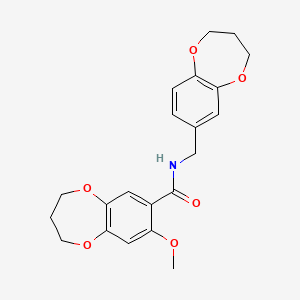
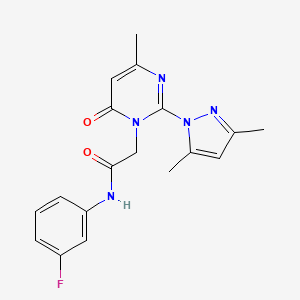
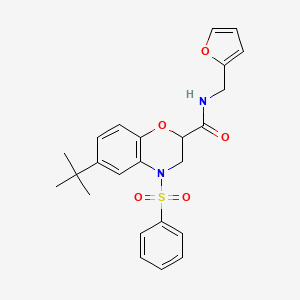
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B11253595.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11253601.png)
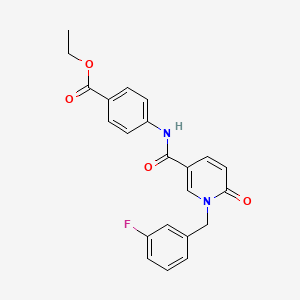
![1-(4-Phenylpiperazin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11253607.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11253609.png)
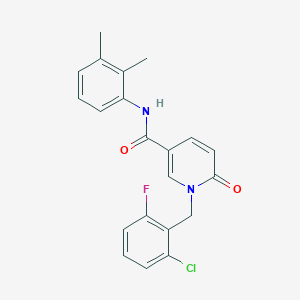
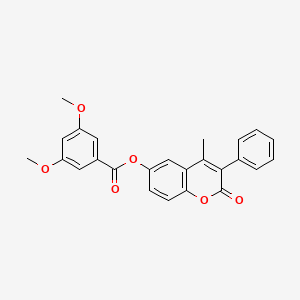
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B11253645.png)
